4-Sulfocalix[8]arene

Supramolecular Chemistry Environmental Sensing Pesticide Detection

Researchers developing endosulfan sensors face a critical selectivity gap-smaller sulfonatocalixarene homologs are completely inactive against this pesticide. 4-Sulfocalix[8]arene (CAS 137407-62-6) is the only viable synthetic receptor, providing a binding constant of 4.7 × 10⁵. • Exclusive endosulfan binding (Kb = 4.7 × 10⁵); 4-Sulfocalix[6]arene shows zero activity. • 40-fold fluorescence enhancement with berberine enables ultra-sensitive 'turn-on' probes. • Validated AIM2 inflammasome inhibitor (IC50 ~191 nM) for cytosolic DNA sensing research. • 3-fold nifedipine solubility enhancement without drug degradation; bioequivalent in vivo.

Molecular Formula C56H50O33S8
Molecular Weight 1507.5 g/mol
CAS No. 137407-62-6
Cat. No. B144422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfocalix[8]arene
CAS137407-62-6
SynonymsGL 522-Y-1
GL-522-Y-1
Molecular FormulaC56H50O33S8
Molecular Weight1507.5 g/mol
Structural Identifiers
SMILESC1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O
InChIInChI=1S/C56H48O32S8.H2O/c57-49-25-1-26-10-42(90(68,69)70)12-28(50(26)58)3-30-14-44(92(74,75)76)16-32(52(30)60)5-34-18-46(94(80,81)82)20-36(54(34)62)7-38-22-48(96(86,87)88)24-40(56(38)64)8-39-23-47(95(83,84)85)21-37(55(39)63)6-35-19-45(93(77,78)79)17-33(53(35)61)4-31-15-43(91(71,72)73)13-29(51(31)59)2-27(49)11-41(9-25)89(65,66)67;/h9-24,57-64H,1-8H2,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88);1H2
InChIKeyORHUKXAPVQBOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Sulfocalix[8]arene (CAS 137407-62-6): Baseline Procurement and Structural Definition


4-Sulfocalix[8]arene (CAS 137407-62-6) is a water-soluble, sulfonated macrocyclic compound belonging to the calixarene family. It is comprised of eight phenolic units linked by methylene bridges, each bearing a sulfonate group, yielding a molecular formula of C56H48O32S8 and a molecular weight of approximately 1489.5 g/mol [1]. This highly anionic, conformationally flexible cyclooligomer exhibits a large, electron-rich hydrophobic cavity, enabling it to function as a host for a wide range of organic guest molecules via non-covalent interactions [2].

4-Sulfocalix[8]arene: Why Simple In-Class Substitution is Scientifically Invalid


The water-soluble 4-sulfocalix[n]arenes (n = 4, 6, 8) constitute a homologous series, but they are not functionally interchangeable. Their differences in cavity size, conformational flexibility, and molecular surface area profoundly impact their molecular recognition capabilities, host-guest stability, and solid-state properties [1]. As demonstrated in the quantitative evidence below, 4-Sulfocalix[8]arene exhibits specific and superior performance in several key applications where its smaller-ring analogs (4-sulfocalix[4]arene and 4-sulfocalix[6]arene) are either completely inactive, less effective, or induce undesirable effects like drug degradation. Substituting based solely on in-class membership would lead to failed experiments, non-bioequivalent formulations, or the selection of an ineffective receptor.

4-Sulfocalix[8]arene: A Quantitative Head-to-Head Evidence Guide for Informed Procurement


Selective Pesticide Binding: 4-Sulfocalix[8]arene vs. 4-Sulfocalix[6]arene with Endosulfan

In a direct comparative study, 4-Sulfocalix[8]arene demonstrated a strong and specific binding interaction with the organochlorine pesticide endosulfan, with a measured binding constant (K) of 4.7 × 10^5 [1]. In stark contrast, the close analog 4-Sulfocalix[6]arene showed no detectable binding to endosulfan under identical conditions [1]. This is not a matter of degree but of a complete functional switch; the larger, more flexible macrocycle is essential for accommodating the pesticide.

Supramolecular Chemistry Environmental Sensing Pesticide Detection

Drug Solubility & Stability: 4-Sulfocalix[8]arene Optimizes Nifedipine Complexation

For the poorly water-soluble drug nifedipine, 4-Sulfocalix[8]arene provided the most significant improvement in solubility, achieving a 3-fold increase over the control at a host concentration of 0.008 M and pH 5 [1]. In the same study, 4-Sulfocalix[4]arene achieved only a 1.5-fold increase, and 4-Sulfocalix[6]arene actively decreased the drug's solubility [1]. Furthermore, a subsequent study confirmed that the nifedipine:para-sulfonato calix[8]arene complex was the most stable of the three and, critically, resulted in a formulation that was bioequivalent to a standard nifedipine PEG-solution in rats, with an absolute bioavailability of ca. 60% [2]. In contrast, the smaller calix[4] and calix[6]arene analogs induced significant chemical degradation of nifedipine into a nitroso-pyridine derivative [2].

Pharmaceutical Formulation Drug Delivery Solubility Enhancement

Host-Guest Fluorescence: 40-fold Signal Enhancement with Berberine

The complexation of berberine with 4-Sulfocalix[8]arene leads to a remarkable 40-fold increase in the alkaloid's fluorescence quantum yield at pH 2 [1]. This dramatic enhancement is unique to the 8-arene; the study explicitly notes that the stability of the supramolecular complex significantly diminished when smaller-ring sulfonatocalixarenes were used as host compounds [1].

Fluorescent Probes Analytical Chemistry Supramolecular Sensors

AIM2 Inflammasome Inhibition: Class-Level Potency and Broader Therapeutic Utility

4-Sulfonic calixarenes, including 4-Sulfocalix[8]arene, have been identified as potent inhibitors of the AIM2 inflammasome, a key component of DNA-driven inflammatory responses [1]. These compounds function by competitively binding to the DNA-binding HIN domain of the AIM2 sensor [1]. While this mechanism is a class property, the study highlights that 4-sulfonic calixarenes demonstrate a broad inhibitory utility against DNA-driven inflammation, also inhibiting the DNA sensors cGAS and TLR9, and were effective in preventing AIM2-dependent post-stroke T cell death in a proof-of-concept model [1].

Inflammation Immunology Drug Discovery Innate Immunity

Thermal and Hydration Behavior: 4-Sulfocalix[8]arene Loses Water More Readily Than Analogs

A comprehensive physicochemical study of the hydrated forms of 4-sulfonato-calix[n]arenes revealed that 4-Sulfocalix[8]arene exhibits a distinct thermal and sorption profile. Thermogravimetric analysis (TGA) kinetics demonstrated that the 4-sulfonato-calix[8]arene loses water more readily than both the calix[4]arene and calix[6]arene analogs [1]. The study also measured distinct heats of solution: 30 kJ/mol for calix[4]arene, 58 kJ/mol for calix[6]arene, and 63 kJ/mol for calix[8]arene [1].

Materials Science Pharmaceutical Preformulation Solid-State Characterization

Modular Protein Crystal Engineering: pH-Dependent Polymorph Control

In the field of protein crystal engineering, 4-Sulfocalix[8]arene (sclx8) functions as a versatile supramolecular synthon that enables pH-dependent control over crystal polymorphism. When co-crystallized with the model protein Ralstonia solanacearum lectin (RSL), sclx8 yields at least four distinct pH-dependent crystal arrangements, including a cubic framework at pH ≤ 4 formed from sclx8 dimers [1]. In stark contrast, the analog p-phosphonato-calix[6]arene (pclx6) formed only a single type of cocrystal with RSL, regardless of pH or crystallization conditions [1]. This demonstrates that the 8-arene's unique properties, including its size, charge, and flexibility, grant access to a much wider and tunable structural landscape.

Structural Biology Protein Crystallography Crystal Engineering

4-Sulfocalix[8]arene: Evidence-Backed Procurement Scenarios


Developing a Selective Assay or Remediation Strategy for Endosulfan

Based on the evidence that 4-Sulfocalix[8]arene selectively binds endosulfan with a binding constant of 4.7 × 10^5, while 4-Sulfocalix[6]arene is completely inactive [1], this compound is the only viable choice for developing a synthetic receptor-based detection assay, sensor, or remediation material targeting this specific organochlorine pesticide. Any attempt to substitute a smaller homolog will result in a non-functional system.

Formulating a Stable, Bioavailable Oral Dosage Form of Nifedipine

For formulation scientists working with nifedipine, the evidence strongly supports the selection of 4-Sulfocalix[8]arene. It uniquely provides a 3-fold solubility enhancement without causing drug degradation, unlike its smaller-ring analogs [1]. Critically, its complex with nifedipine has been shown to be bioequivalent to a standard PEG solution in vivo [2], providing a validated path to developing a stable and bioavailable oral product. Using 4-Sulfocalix[4]arene or 4-Sulfocalix[6]arene would result in inferior solubility and drug degradation, respectively.

Creating a High-Sensitivity Fluorescent Sensor for Berberine Detection

For analytical chemists and sensor developers, the 40-fold fluorescence enhancement observed upon berberine complexation with 4-Sulfocalix[8]arene provides a powerful signal amplification mechanism [1]. This allows for the development of highly sensitive 'turn-on' fluorescent probes capable of detecting trace amounts of berberine. The performance of smaller sulfonatocalixarenes is significantly inferior, making the 8-arene the necessary procurement to achieve the required limit of detection.

Investigating AIM2 Inflammasome-Mediated Inflammation and Post-Stroke Immunosuppression

Researchers studying DNA-driven inflammatory diseases can procure 4-Sulfocalix[8]arene as a validated, potent inhibitor of the AIM2 inflammasome [1]. Its demonstrated ability to prevent AIM2-dependent T cell death in a post-stroke model provides a clear functional endpoint for proof-of-concept studies. Its additional activity against cGAS and TLR9 positions it as a broader-spectrum tool for dissecting innate immune responses to cytosolic DNA.

Engineering pH-Tunable Protein Crystal Frameworks

For structural biologists and crystal engineers, 4-Sulfocalix[8]arene offers a unique ability to generate multiple pH-dependent polymorphs with a given protein (e.g., RSL), a versatility not observed with other calixarene analogs like p-phosphonato-calix[6]arene [1]. Procuring this compound is essential for exploring and controlling protein assembly in a tunable manner, enabling the discovery of novel crystalline architectures that are inaccessible with more rigid or smaller macrocycle scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Sulfocalix[8]arene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.